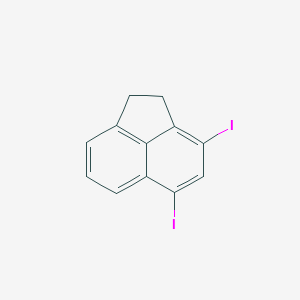

3,5-Diiodo-1,2-dihydroacenaphthylene

Description

3,5-Diiodo-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon derivative featuring iodine substituents at the 3- and 5-positions of the acenaphthylene scaffold. This compound belongs to the class of dihalogenated 1,2-dihydroacenaphthylenes, which are pivotal intermediates in organic synthesis, particularly for constructing nanographenes and functionalized aromatic systems. The incorporation of iodine, a heavy halogen, confers distinct electronic and steric properties, influencing reactivity and applications in cross-coupling reactions.

Properties

Molecular Formula |

C12H8I2 |

|---|---|

Molecular Weight |

406g/mol |

IUPAC Name |

3,5-diiodo-1,2-dihydroacenaphthylene |

InChI |

InChI=1S/C12H8I2/c13-10-6-11(14)9-5-4-7-2-1-3-8(10)12(7)9/h1-3,6H,4-5H2 |

InChI Key |

NZAFVKRABXFENG-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=C(C3=CC=CC1=C23)I)I |

Canonical SMILES |

C1CC2=C(C=C(C3=CC=CC1=C23)I)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical Properties

The higher molecular weight and van der Waals volume of iodine reduce solubility in polar solvents compared to bromo/chloro analogs. Additionally, the weaker C–I bond increases susceptibility to light-induced degradation, necessitating storage under inert conditions.

Reactivity in Cross-Coupling Reactions

For instance, the dibromo-dichloro analog (compound 4) undergoes Suzuki coupling with aryl boronic esters at 80°C, yielding 56% of the coupled product . The diiodo derivative could theoretically achieve comparable or higher coupling efficiency at lower temperatures (e.g., 50–60°C) but may require stringent stoichiometric control to prevent di-iodide elimination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.